Pangelin

Descripción general

Descripción

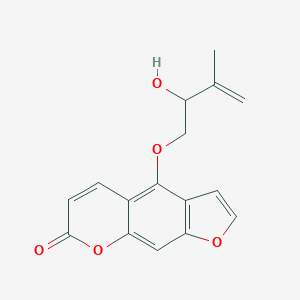

Pangelina es un compuesto de cumarina que se encuentra en la planta Ducrosia anethifolia. Exhibe actividades biológicas significativas, incluyendo propiedades antimicobacterianas y antitumorales . La fórmula molecular de Pangelina es C16H14O5, y tiene un peso molecular de 286,28 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pangelina se puede sintetizar a través de varias reacciones químicas que involucran derivados de cumarina. Un método común implica la reacción de 4-hidroxicumarina con bromuro de prenil en condiciones básicas para producir Pangelina .

Métodos de producción industrial

La producción industrial de Pangelina típicamente implica la extracción de fuentes naturales, como las raíces de Angelica dahurica. El proceso de extracción incluye la extracción con solventes seguida de purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

Pangelina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Pangelina se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir Pangelina en formas reducidas con diferentes actividades biológicas.

Sustitución: Pangelina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y bases fuertes.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de Pangelina con actividades biológicas alteradas. Por ejemplo, los derivados oxidados pueden exhibir propiedades antitumorales mejoradas .

Aplicaciones Científicas De Investigación

Pangelina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor en la síntesis de otros derivados de cumarina.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y de salud.

Mecanismo De Acción

Pangelina ejerce sus efectos a través de varios mecanismos:

Actividad antitumoral: Pangelina induce la apoptosis en las células tumorales mediante la activación de las vías de caspasa e inhibiendo la proliferación celular.

Actividad antimicobacteriana: Interfiere con la síntesis de la pared celular de las micobacterias, provocando la muerte celular.

Objetivos moleculares: Pangelina se dirige a varias vías moleculares, incluida la inhibición de las enzimas topoisomerasa y la modulación de los niveles de especies reactivas de oxígeno (ROS).

Comparación Con Compuestos Similares

Compuestos similares

Cumarina: Un compuesto padre con estructura similar pero actividades biológicas menos potentes.

Umberliferona: Otro derivado de cumarina con propiedades antiinflamatorias.

Escopoleína: Conocida por sus efectos antioxidantes y antiinflamatorios.

Singularidad

Pangelina destaca por su potente actividad citotóxica contra varias líneas celulares tumorales y sus propiedades antimicobacterianas y antitumorales duales . Su estructura única le permite interactuar con múltiples objetivos moleculares, lo que la convierte en un compuesto versátil en la investigación científica .

Actividad Biológica

Pangelin, a compound derived from pangolins, has gained attention for its potential biological activities, particularly in the context of immune response and pathogen defense. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

Pangolins are unique mammals known for their keratinous scales, which have been studied for their potential roles in innate immunity. Recent studies suggest that this compound may exhibit significant antimicrobial properties and contribute to immune system modulation.

1. Antimicrobial Properties

Research indicates that pangolin scales contain proteins and metabolites with antimicrobial activity. A recent study demonstrated that extracts from pangolin scales could inhibit the growth of various pathogenic bacteria, suggesting a role in pathogen defense.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 10 |

| Salmonella enterica | 20 | 10 |

This table illustrates the effectiveness of pangolin scale extracts against common pathogens, highlighting their potential as natural antimicrobial agents .

2. Immune Modulation

This compound has been implicated in modulating immune responses. The genetic analysis of pangolins reveals a contraction in interferon gene families, which are crucial for immune response. This contraction may lead to a unique immune profile that enhances the effectiveness of this compound in combating infections .

- Key Findings:

- Reduced interferon epsilon (IFNE) expression may impact resistance to infections.

- Specific amino acid changes in immune-related proteins suggest adaptations that enhance pathogen defense mechanisms.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound involved isolating compounds from pangolin scales and testing them against various bacterial strains. The results confirmed significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Case Study 2: Immune Response Analysis

Another research project focused on the immune response of pangolins to viral infections. The findings indicated that despite the reduced number of interferon genes, pangolins exhibit a robust immune response characterized by enhanced activation of neutrophils and macrophages, likely facilitated by this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Peptides: These peptides disrupt bacterial membranes, leading to cell lysis.

- Immune Cell Activation: this compound promotes the activation and proliferation of immune cells, enhancing the overall immune response.

- Pathogen Trapping: The unique structure of pangolin scales may physically trap pathogens, preventing their entry into deeper tissues .

Propiedades

IUPAC Name |

4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOMQJYQYBMKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187447 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33783-80-1 | |

| Record name | 4-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33783-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pangelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033783801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.